
2-(Chloromethyl)pyridine
Overview
Description
2-(Chloromethyl)pyridine (C₆H₆ClN) is a heterocyclic organic compound featuring a pyridine ring with a chloromethyl (-CH₂Cl) substituent at the 2-position. It is widely utilized as a versatile intermediate in pharmaceutical synthesis, agrochemical production, and coordination chemistry due to its reactive chloromethyl group. The compound typically exists as a hydrochloride salt (C₆H₆ClN·HCl) under standard conditions, enhancing its stability and solubility in polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)pyridine can be synthesized through the chlorination of 2-methylpyridine. The process involves mixing 2-methylpyridine with anhydrous carbon tetrachloride in a reaction vessel, followed by the addition of dry sodium carbonate. The mixture is heated to 58-60°C, and chlorine gas is introduced under light irradiation. The temperature is maintained at 60-65°C for approximately six hours. After the reaction, the mixture is cooled, and the sodium carbonate is dissolved in water. The pH is adjusted to 8-9 using liquid alkali, and the aqueous layer is separated .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene or its derivatives, such as triphosgene or diphosgene, to minimize the environmental impact of phosphorus oxychloride waste. This method also reduces the use of dimethylformamide (DMF) in the chlorination and cyclization reactions, leading to cleaner production processes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution (Sₙ2) with various nucleophiles, forming derivatives critical in pharmaceutical and agrochemical synthesis.
Reaction Data Table
Mechanistic Insights :
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Reactions proceed via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the pyridine ring .
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Steric hindrance from the pyridine ring influences reaction rates, with electron-withdrawing groups enhancing reactivity .
Elimination Reactions
Under basic conditions, β-elimination occurs, producing 2-vinylpyridine—a precursor for polymers and ligands.
Key Experimental Findings
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Mechanism : Follows an E1cb pathway, with deprotonation at the β-hydrogen forming a stabilized carbanion intermediate .
Acid-Catalyzed Transformations
The compound reacts with strong acids to form hydrochloride salts, enhancing stability for storage and further reactions.
Reaction Example
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Application : Hydrochloride salts are intermediates in drug synthesis (e.g., anti-inflammatory agents) .
Metal-Mediated Reactions
This compound coordinates with transition metals, forming complexes for catalysis and material science.
Case Study:
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Reaction with Fe³⁺ : Forms octahedral complexes with potential magnetic properties.
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Ligand Behavior : Pyridine nitrogen and chloromethyl group act as donor sites.
Toxicity and Handling Considerations
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Hazards : Corrosive; causes severe skin burns and eye damage .
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Carcinogenicity : No significant carcinogenic effects observed in rodent studies at tested doses (75–250 mg/kg) .
Comparative Reactivity Analysis
Reaction Type | Rate Constant/Yield | Activation Energy | Dominant Pathway |
---|---|---|---|
Nucleophilic Substitution | High (74–98%) | Low | Sₙ2 |
β-Elimination | Moderate () | Moderate | E1cb |
Scientific Research Applications
Chemical Synthesis Applications
1. Synthesis of Complex Organic Molecules
2-(Chloromethyl)pyridine hydrochloride is utilized as a reagent in the synthesis of various complex organic molecules. One notable application includes its role in the base-catalyzed alkylation of p-tert-butylcalixarene, where it serves to introduce chloromethyl groups into calixarene structures, enhancing their functional properties for diverse applications .
2. Coordination Compounds
The compound has been employed in the synthesis of gadolinium (III) complexes with diethylenetriaminepentaacetic acid bisamide, which are used as magnetic resonance imaging (MRI) contrast agents. These complexes leverage the unique properties of this compound to improve imaging capabilities .
3. Agrochemical Applications
Research indicates that this compound hydrochloride can act as a nematocide, inhibiting root knot development in tomato seedlings. This suggests potential applications in agriculture as a pesticide.
1. Carcinogenic Potential
A significant aspect of this compound is its documented carcinogenicity. Studies conducted by the National Cancer Institute have shown positive results for carcinogenic effects in animal models, particularly Fischer 344 rats and B6C3F1 mice. The compound was administered over an extended period, leading to concerns about its safety for human exposure .
2. Toxicological Studies
The compound has been shown to exhibit toxicity, with studies highlighting its potential health risks. Although no significant increase in mortality was observed during testing, there were indications of dose-related effects on body weight and tumor incidence in specific animal groups . Further research is necessary to fully understand its biological interactions and implications for human health.
Summary of Applications
Case Study 1: Alkylation Reactions
In a study published in Tetrahedron Letters, researchers demonstrated the effectiveness of this compound hydrochloride in the base-catalyzed alkylation of calixarenes. The introduction of chloromethyl groups was shown to enhance the functionalization potential of these molecules, making them suitable for various applications including drug delivery systems and sensors .
Case Study 2: MRI Contrast Agent Development
Research detailed in Chemical Communications focused on the synthesis of gadolinium complexes using this compound as a precursor. These complexes exhibited improved properties for MRI applications, showcasing the compound's utility in medical imaging technologies .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)pyridine primarily involves its role as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in the study of enzyme mechanisms and the development of pharmaceuticals .
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 131.57 (base), 164.03 (hydrochloride) .
- Physical State : Crystalline solid (hydrochloride form) with a melting point range of 109–124°C .
- Reactivity : The chloromethyl group undergoes nucleophilic substitution, enabling alkylation or metal coordination reactions .
2-(Chloromethyl)pyridine Hydrochloride
Structural Features: The hydrochloride form enhances stability and ionic character compared to the free base. Applications: Used in ligand synthesis for transition metal catalysts (e.g., iron, nickel complexes) .
2-(Chloromethyl)-imidazo[1,2-a]pyridine (CAS 57892-76-9)
Structural Features: Incorporates an imidazole ring fused to pyridine, increasing aromaticity and electronic complexity. Applications: Marketed for use in pharmaceuticals and agrochemicals; global suppliers are concentrated in Europe, Asia, and North America . Key Data:
- Molecular Weight : 166.6 (base).
- Market Trends : Growing demand in specialty chemical sectors, with pricing influenced by regional production capacities .
Substituted Pyridine Derivatives
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
Structural Features : Methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups enhance electron-withdrawing effects.
Properties :
Pyrimidine, 2-(chloromethyl)-5-methyl
Structural Features : Pyrimidine ring replaces pyridine, altering electronic properties.
Reactivity : Chloromethyl group facilitates cross-coupling reactions in nucleoside analog synthesis .
Amino-Substituted Derivatives: 5-(Chloromethyl)pyridin-2-amine
Structural Features: Amino (-NH₂) group at the 2-position increases nucleophilicity. Applications: Potential use in antitumor agents or kinase inhibitors due to bioactivity .
Data Tables
Table 1: Comparative Properties of this compound and Analogs
Table 2: Reactivity and Catalytic Performance
Biological Activity
2-(Chloromethyl)pyridine (CASRN 6959-47-3) is an organic compound characterized by its pyridine ring substituted with a chloromethyl group. This compound has garnered attention in various fields due to its notable biological activities, including potential carcinogenicity and insecticidal properties. This article delves into the biological activity of this compound, presenting detailed findings from research studies, case studies, and data tables.
- Chemical Formula : C₆H₆ClN
- Molecular Weight : Approximately 145.57 g/mol
- Physical State : Corrosive solid, hygroscopic in nature
Carcinogenic Potential
A significant study conducted by the National Cancer Institute evaluated the carcinogenic potential of this compound hydrochloride through bioassays on Fischer 344 rats and B6C3F1 mice. The key findings are summarized in Table 1.
Parameter | Rats (150 mg/kg) | Rats (75 mg/kg) | Mice (250 mg/kg) | Mice (125 mg/kg) |
---|---|---|---|---|
Duration of Administration | 99 weeks | 99 weeks | 99 weeks | 99 weeks |
Observation Period | 6 weeks | 6 weeks | 5 weeks | 5 weeks |
Significant Tumor Incidence | Yes (subcutaneous fibromas) | No | No | No |
Body Weight Depression | Slight | None | Slight | None |
The study indicated that while there was no significant increase in overall tumor incidence, there was a notable trend towards subcutaneous fibromas in male rats at the higher dosage, suggesting a potential risk for carcinogenic effects under specific conditions .
Nematocidal Activity
Research has also highlighted the nematocidal properties of this compound, particularly its effectiveness against root knot nematodes in tomato seedlings. This suggests potential applications in agricultural pest control. The compound was shown to inhibit nematode development significantly, indicating its usefulness as a pesticide.
Case Studies
- Carcinogenicity Testing : In a comprehensive study by Litton Bionetics, the administration of varying doses of this compound hydrochloride revealed no significant mortality rates among test animals. However, the presence of subcutaneous fibromas in male rats at higher doses indicates a need for further investigation into long-term exposure risks .
- Agricultural Applications : A recent study demonstrated that treatment with this compound effectively reduced nematode populations in controlled experiments, showcasing its potential as an eco-friendly pesticide alternative.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(Chloromethyl)pyridine, and what conditions are typically employed?
- Methodology : The synthesis often involves nucleophilic substitution reactions. For example, chloromethylation of pyridine derivatives using reagents like chloromethyl ethers or thionyl chloride under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF or DCM) . Purification typically employs column chromatography or recrystallization. Yield optimization requires careful control of stoichiometry and reaction time .
Q. What safety precautions are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to its volatility and potential toxicity. Avoid skin contact and inhalation, as it may cause irritation or systemic toxicity. Storage should be in airtight containers away from moisture and oxidizers .
Q. How can purity and structural identity of this compound be confirmed post-synthesis?
- Methodology : Analytical techniques include:
- NMR (¹H/¹³C) to confirm chloromethyl group attachment and aromatic proton environments.
- Mass spectrometry (ESI-MS) for molecular ion verification.
- HPLC with UV detection to assess purity (>95% typically required for research-grade material) .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may compete in reactions; DCM is preferred for less polar nucleophiles.
- Temperature : Elevated temperatures (e.g., 70°C) accelerate reactions but risk side products (e.g., elimination).
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
- Case study : Substitution with amines achieves >80% yield when using 1.2 eq nucleophile in DMF at 60°C for 12 hours .
Q. What mechanistic insights explain the reactivity of the chloromethyl group in this compound?
- Methodology : The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Computational studies (DFT) show steric hindrance from the pyridine ring slightly slows reactivity compared to aliphatic analogs. Kinetic experiments (e.g., Hammett plots) correlate substituent effects on reaction rates .
Q. How do structural modifications of this compound influence its biological activity?
- Methodology :
- Derivatization : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position enhances electrophilicity, improving cross-coupling efficiency.
- Bioactivity assays : Testing against enzyme targets (e.g., kinases) reveals that trifluoromethyl derivatives exhibit higher binding affinity due to increased lipophilicity .
Q. What strategies resolve discrepancies in reported yields for this compound derivatives?
- Methodology :
- Variable analysis : Compare solvent purity, catalyst loading, and moisture control (e.g., molecular sieves).
- Reproducibility protocols : Standardize reaction setups (e.g., inert atmosphere, precise temperature control) and validate via independent replication .
Q. Which advanced characterization techniques are essential for studying this compound in supramolecular systems?
- Methodology :
- X-ray crystallography to determine solid-state packing and halogen-bonding interactions.
- Dynamic light scattering (DLS) for aggregation studies in solution.
- FT-IR to track functional group transformations in composite materials .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data on the stability of this compound under acidic conditions?
- Methodology :
- Controlled experiments : Replicate studies at varying pH (1–6) and monitor decomposition via LC-MS.
- Literature review : Cross-reference with structurally similar compounds (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) where hydrolysis rates are pH-dependent and follow first-order kinetics .
Q. Experimental Design Considerations
Q. What experimental parameters are critical for scaling up this compound synthesis?
Properties
IUPAC Name |
2-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWIMFZLESWFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
Record name | 2-Chloromethylpyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2-Chloromethylpyridine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6959-47-3 (hydrochloride) | |
Record name | 2-Chloromethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043824 | |
Record name | 2-(Chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-33-7 | |
Record name | Picolyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4377-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloromethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLOROMETHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YW2EH117 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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